9,10-Dihydroanthracen-9-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H13N |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
9,10-dihydroanthracen-9-amine |
InChI |
InChI=1S/C14H13N/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8,14H,9,15H2 |
InChI Key |
BYDPSHUZBXOTOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C31)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 9,10 Dihydroanthracen 9 Amine and Its Derivatives
Direct Amination Approaches to Dihydroanthracenes
Direct amination methods provide a straightforward route to introduce an amine group onto the dihydroanthracene scaffold. These approaches are often favored for their atom economy and potentially shorter synthetic sequences.
Reductive Amination Strategies for Carbaldehydes
Reductive amination of carbaldehydes is a widely used and effective method for the synthesis of amines. redalyc.orgresearchgate.net This two-step process, which can often be performed in a single pot, involves the initial reaction of an aldehyde with an amine to form an imine or enamine intermediate, followed by reduction to the corresponding amine. libretexts.org
In the context of dihydroanthracene derivatives, the reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has been investigated. redalyc.orgresearchgate.net This carbaldehyde, derived from aloe-emodin, serves as a key precursor. redalyc.org Various reducing agents and reaction conditions have been explored to optimize the conversion to the desired amino derivatives. redalyc.orgresearchgate.net For instance, sodium borohydride (B1222165) in methanol (B129727) has been shown to be an effective reducing agent for this transformation. researchgate.netsld.cu The process can be carried out in a stepwise manner, where the intermediate imine is isolated, or as an indirect (in situ) procedure. redalyc.orgresearchgate.net Studies have shown that the conversion rates can be influenced by the choice of reducing agent and reaction parameters. researchgate.net
The general mechanism for the reductive amination of an aldehyde with a primary amine involves the initial formation of a carbinolamine, which then dehydrates to form an imine. libretexts.org The imine is subsequently reduced by a hydride-donating reagent to yield the final amine. libretexts.org
Table 1: Reductive Amination of Aldehyde 3 under Various Conditions researchgate.net
| Entry | Reducing Agent | Solvent | Catalyst | Conversion (%) |
| 1 | NaBH(OAc)₃ | 1,2-dichloroethane | - | 0 |
| 2 | NaBH(OAc)₃ | 1,2-dichloroethane | AcOH | 0 |
| 3 | NaBH₄ | Methanol | - | 4.1 |
| 4 | NaBH₄ | Methanol | - | 35-37 |
| 5 | NaBH₄ | Methanol | - | 59 |
Note: The specific aldehyde (3) is 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde. Conversion percentages were determined by HPLC and 1H NMR.
Nucleophilic Addition Pathways to Dihydroanthracene Systems
Nucleophilic addition reactions represent another key strategy for the direct introduction of an amino group or a precursor to the dihydroanthracene core. libretexts.orgwiley-vch.de This approach typically involves the attack of a nitrogen-containing nucleophile on an electrophilic center within the dihydroanthracene framework. libretexts.org
One notable example involves the reaction of primary or secondary amines with carbonyl compounds like aldehydes or ketones to form imines or enamines, respectively. libretexts.org These intermediates can then be further transformed into the desired amine products. The formation of imines from primary amines and carbonyls is a reversible process that often requires acid catalysis to facilitate the dehydration of the intermediate carbinolamine. libretexts.org
Furthermore, the synthesis of heterocyclic systems related to 9,10-dihydroanthracene (B76342) has been achieved through nucleophilic substitution reactions. researchgate.net For instance, the reaction of η6-o-dichlorobenzene-η5-cyclopentadienyliron hexafluorophosphate (B91526) with nucleophiles containing two nucleophilic groups (such as -OH, -SH, and/or -NH2) can lead to the formation of dihydroanthracene analogues with heteroatoms at the 9 and 10 positions. researchgate.net
Precursor-Based Synthesis and Functional Group Transformations
An alternative to direct amination involves the synthesis of 9,10-dihydroanthracen-9-amine and its derivatives from functionalized precursors. This approach allows for greater control over the final structure and substitution pattern.
Functionalization of Anthracene (B1667546) and Dihydroanthracenone Precursors
Anthracene and its derivatives serve as versatile starting materials for the synthesis of 9,10-dihydroanthracen-9-amines. A common strategy involves the reduction of the corresponding anthraquinone (B42736) to a substituted 9,10-dihydroanthracene. researchgate.net For instance, 2,6-disubstituted 9,10-dihydroanthracenes can be prepared by the reduction of the corresponding anthraquinones using a mixture of hydriodic acid, phosphorus, and iodine. researchgate.net
Another approach begins with the synthesis of 9,10-dihydro-anthracene-9,10-α,β-succinic anhydride (B1165640), which is formed through a Diels-Alder reaction between anthracene and maleic anhydride. tandfonline.comblogspot.com This anhydride can then be reacted with various amines to yield 9,10-dihydro-anthracene-9,10-α,β-succinimide derivatives. tandfonline.comresearchgate.netresearchgate.net
Furthermore, 9-amino-10-arylanthracenes have been synthesized from bromobenzene (B47551) and arylacetonitriles via benzyne (B1209423) and α-lithiated 2-arylmethylbenzonitrile intermediates. arkat-usa.org These can potentially be reduced to the corresponding dihydroanthracene derivatives.
Amination via Benzyne Intermediates
The use of benzyne intermediates provides a powerful method for the formation of C-N bonds in the synthesis of amino-substituted aromatic compounds. masterorganicchemistry.comunacademy.com Benzyne, a highly reactive species, can be generated in situ and subsequently trapped by a nucleophile, such as an amine. masterorganicchemistry.compearson.com
A facile one-pot synthesis of 9-amino-10-arylanthracenes has been reported utilizing benzyne chemistry. arkat-usa.orgresearchgate.net The reaction of a bromoarene with a strong base like lithium diisopropylamide (LDA) generates the benzyne intermediate. arkat-usa.org This intermediate then reacts with an α-lithiated arylacetonitrile to form, after a series of steps, the 9-amino-10-arylanthracene product. arkat-usa.org This method has been extended to prepare a variety of substituted derivatives. arkat-usa.org While this method directly yields the anthracene derivative, subsequent reduction would be necessary to obtain the this compound.
The mechanism of nucleophilic aromatic substitution via a benzyne intermediate is often referred to as an elimination-addition mechanism. masterorganicchemistry.comunacademy.comlibretexts.org It involves the initial elimination of a proton and a leaving group from an aryl halide to form the benzyne, followed by the addition of a nucleophile. masterorganicchemistry.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to minimize environmental impact. rsc.org These principles focus on aspects such as atom economy, the use of less hazardous chemicals, and the reduction of waste. rsc.org
In the context of synthesizing derivatives of the dihydroanthracene framework, a notable green approach involves the solvent- and catalyst-free synthesis of 9,10-dihydro-anthracene-9,10-α,β-succinimide derivatives. tandfonline.comresearchgate.net This method involves the simple mixing and grinding of 9,10-dihydro-anthracene-9,10-α,β-succinic anhydride with various amines at room temperature. tandfonline.comresearchgate.net This approach offers several advantages, including high efficiency, quantitative yields, and short reaction times, all while avoiding the use of potentially harmful solvents and catalysts. tandfonline.comresearchgate.net
The development of such environmentally benign synthetic protocols is crucial for the sustainable production of valuable chemical compounds. The application of green metrics toolkits, such as the CHEM21 toolkit, can aid in the systematic evaluation of the environmental footprint of different synthetic pathways. rsc.org
Solvent-Free and Catalyst-Free Methodologies
A significant stride in the green synthesis of 9,10-dihydroanthracene derivatives involves the development of solvent-free and catalyst-free reaction protocols. researchgate.nettandfonline.com One highly efficient method involves the synthesis of 9,10-dihydro-anthracene-9,10-α,β-succinimide derivatives through the direct reaction of 9,10-dihydro-anthracene-9,10-α,β-succinic anhydride with a variety of amines. researchgate.nettandfonline.com
This procedure is remarkably simple, requiring only the mixing and vigorous grinding of the solid reactants in a mortar with a pestle or in a petri dish with a spatula at room temperature. researchgate.netresearchgate.net The reaction proceeds to completion within minutes, providing the desired imide products in quantitative yields without the need for a solvent or a catalyst. researchgate.nettandfonline.com This approach has been successfully applied to a range of aliphatic and aromatic amines, as well as hydrazines. researchgate.net
The synthesis begins with the formation of 9,10-dihydro-anthracene-9,10-α,β-succinic anhydride, which is typically prepared via a Diels-Alder reaction between anthracene and maleic anhydride. tandfonline.comtruman.edu This precursor is then reacted with a primary amine under solvent-free conditions. For example, the reaction between equimolar amounts of the anhydride and cyclopropanamine involves grinding for just two minutes, followed by a five-minute rest period, leading to complete conversion to the corresponding imide. tandfonline.com The purity of the resulting product is often high enough for spectroscopic analysis after a simple workup, which typically involves washing with a solvent like diethyl ether and crystallization from methanol. tandfonline.com
The versatility of this green methodology is demonstrated by the synthesis of a series of N-substituted 9,10-dihydro-anthracene-9,10-α,β-succinimides. tandfonline.com
Table 1: Examples of Solvent-Free Synthesis of 9,10-Dihydroanthracene Derivatives
| Reactant 1 | Reactant 2 | Product | Reaction Time (Grinding) | Yield (Method A: Grinding) | Yield (Method B: Conventional Heating in Toluene) |
|---|---|---|---|---|---|
| 9,10-Dihydro-anthracene-9,10-α,β-succinic anhydride | Cyclopropanamine | N-(Cyclopropyl)-9,10-dihydro-anthracene-9,10-α,β-succinimide | 2-5 min | 94% | 82% (3h) |
| 9,10-Dihydro-anthracene-9,10-α,β-succinic anhydride | 2-(Amino methyl)tetrahydrofuran | 2-[(Tetrahydrofuran-2-yl)methyl]-4,9[1,2]-benzeno-1H-benz[f]isoindole-1,3-(2H)-dione | 10 min | 91% | Not Reported |
| 9,10-Dihydro-anthracene-9,10-α,β-succinic anhydride | 1-(2-Aminoethyl) piperazine | N-[2-(Piperazin-1-yl)ethyl]-9,10-dihydroanthracene-9,10-α,β-succinimide | 10-15 min | 90% | Not Reported |
| 9,10-Dihydro-anthracene-9,10-α,β-succinic anhydride | 2-Amino methyl furan | N-[(Furan-2-yl)methyl]-9,10-dihydroanthracene-9,10-α,β-succinimide | 10-15 min | 89% | Not Reported |
Data synthesized from sources tandfonline.comresearchgate.net. Method A refers to the solvent- and catalyst-free grinding technique, while Method B refers to conventional refluxing in a solvent.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the final desired product. truman.eduprimescholars.com Reactions with high atom economy, such as addition reactions, are inherently less wasteful. primescholars.com
The subsequent conversion of the anhydride to the imide via the solvent-free grinding method is also highly efficient. tandfonline.com This condensation reaction incorporates the amine reactant into the final product, with the only theoretical byproduct being a single molecule of water, which is removed during the reaction and workup. tandfonline.com This characteristic classifies it as an "atom economy reaction". tandfonline.com
The reaction efficiency of this green protocol is markedly superior to traditional synthetic methods. tandfonline.com Conventional approaches often require refluxing the reactants in high-boiling point solvents, such as toluene (B28343) or xylene, for several hours. tandfonline.comtruman.edu In contrast, the solvent-free grinding method achieves complete conversion in minutes at room temperature. researchgate.nettandfonline.com This drastic reduction in reaction time, elimination of hazardous solvents, and consistently high product yields (often quantitative) underscore the enhanced efficiency of this advanced synthetic strategy. researchgate.nettandfonline.comresearchgate.net For example, the synthesis of N-(Cyclopropyl)-9,10-dihydro-anthracene-9,10-α,β-succinimide shows a 94% yield with the grinding method, compared to an 82% yield after 3 hours of conventional heating. tandfonline.com
Elucidation of Electronic and Molecular Structures Through Advanced Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
NMR spectroscopy serves as a powerful, non-destructive technique to probe the atomic-level structure of 9,10-Dihydroanthracen-9-amine. Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects, a comprehensive three-dimensional picture of the molecule can be constructed.
High-Resolution 1H and 13C NMR Investigations
High-resolution 1D NMR provides fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. While specific experimental data for this compound is not extensively published, a detailed analysis can be inferred from the well-documented spectra of the parent compound, 9,10-Dihydroanthracene (B76342), and the known effects of an amine substituent. chemicalbook.comnih.gov
The ¹H NMR spectrum of the 9,10-Dihydroanthracene skeleton is characterized by signals from the aromatic protons and the aliphatic protons at the C9 and C10 positions. chemicalbook.com The introduction of an amine group at the C9 position significantly alters this pattern. The single proton at C9 (the methine proton, CH-NH₂) would be expected to appear as a distinct signal, with its chemical shift influenced by the electronegativity of the attached nitrogen atom. The protons of the amine group (-NH₂) would typically present as a broad singlet, the chemical shift of which is sensitive to solvent and concentration. libretexts.org The methylene protons at C10 (-CH₂-) would likely appear as a singlet or a complex multiplet depending on the conformational dynamics. The aromatic protons would exhibit complex splitting patterns, with those on the same ring as the amine substituent being more significantly affected.
Similarly, the ¹³C NMR spectrum would provide a count of the chemically distinct carbon environments. The carbon atom directly bonded to the amine group (C9) would experience a significant downfield shift compared to the unsubstituted parent compound due to the deshielding effect of the nitrogen atom. The C10 carbon would remain at a chemical shift typical for sp³-hybridized carbons in such a ring system, while the aromatic carbons would appear in the characteristic downfield region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on 9,10-Dihydroanthracene Data This table is an estimation based on known substituent effects and data for the parent compound.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic (8H) | 7.1 - 7.5 | Multiplet | Chemical shifts are influenced by the position relative to the amine group. |
| C9-H (1H) | ~4.5 - 5.0 | Singlet or Multiplet | Expected to be downfield due to the adjacent amine group. |
| C10-H₂ (2H) | ~3.8 - 4.0 | Singlet | Similar to the parent compound but may be slightly shifted. chemicalbook.com |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a theoretical prediction.
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C9 | ~55 - 65 | Significantly deshielded by the attached nitrogen atom. |
| C10 | ~35 - 40 | Typical range for sp³ carbons in the dihydroanthracene skeleton. |
| Aromatic CH | 125 - 130 | Standard aromatic region. |
Multidimensional NMR Techniques (2D-NMR) for Connectivity and Proximity
To unambiguously assign the proton and carbon signals and to determine the through-bond and through-space connectivity, multidimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal scalar coupling relationships between protons. sdsu.edu Cross-peaks would be expected between the C9 proton and adjacent aromatic protons, as well as between the C10 protons and their aromatic neighbors, confirming the connectivity within the spin systems of the molecule.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These 2D experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edulibretexts.org This technique would be crucial for definitively assigning the C9-H signal to the C9 carbon, the C10-H₂ signals to the C10 carbon, and each aromatic proton to its corresponding carbon atom.
Dynamic NMR Studies on Conformational Exchange and Tautomerism
The central six-membered ring of the 9,10-Dihydroanthracene skeleton is not planar and adopts a boat-like conformation. wikipedia.org This conformation is flexible and can undergo a ring-inversion process. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, could be employed to investigate the energetics of this conformational exchange. At low temperatures, the ring inversion might be slow enough on the NMR timescale to observe separate signals for non-equivalent axial and equatorial protons at the C10 position. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the activation energy barrier for the inversion process.
Furthermore, DNMR could potentially be used to study the rate of proton exchange of the -NH₂ group with protic solvents or the rotational barrier around the C9-N single bond, providing deeper insight into the molecule's dynamic behavior.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Dynamics
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing information about molecular structure and bonding. youtube.com
Characteristic Vibrational Modes of the Dihydroanthracene Skeleton
The vibrational spectrum of this compound is dominated by modes arising from the tricyclic dihydroanthracene framework. The key vibrational modes of the parent skeleton provide a baseline for interpreting the spectrum of the amine derivative. nist.govnist.gov These include:
Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretching: The C-H bonds of the CH₂ group at C10 give rise to symmetric and asymmetric stretching vibrations, which are expected in the 2950-2850 cm⁻¹ range.
Aromatic C=C Stretching: Strong to medium intensity bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene (B151609) rings.
CH₂ Bending (Scissoring): A characteristic absorption for the methylene group is expected around 1450 cm⁻¹.
Table 3: Characteristic Vibrational Modes of the 9,10-Dihydroanthracene Skeleton Based on data from the National Institute of Standards and Technology (NIST). nist.govnist.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3070 - 3020 | Medium |
| Aliphatic C-H Stretch | 2950 - 2850 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| CH₂ Bending (Scissoring) | ~1450 | Medium |
N-H Stretching and Bending Modes
The presence of the primary amine (-NH₂) group at the C9 position introduces several distinct and diagnostically useful vibrational modes. libretexts.org
N-H Stretching: Primary amines exhibit two characteristic N-H stretching bands in the 3500-3300 cm⁻¹ region. libretexts.org The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching mode. The presence of two peaks in this region is a definitive indicator of a primary amine.
N-H Bending (Scissoring): This vibration involves the closing and opening of the H-N-H bond angle and gives rise to a medium to strong absorption band in the 1650-1550 cm⁻¹ region. libretexts.orgnih.gov This peak can sometimes overlap with the aromatic C=C stretching vibrations.
N-H Wagging: A broad absorption band, often of strong intensity, can be observed in the 900-650 cm⁻¹ range, which is attributed to the out-of-plane wagging motion of the -NH₂ group. libretexts.orgspectroscopyonline.com
Table 4: Predicted Characteristic Vibrational Modes for the Amine Group in this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Asymmetric N-H Stretch | ~3400 | Medium |
| Symmetric N-H Stretch | ~3300 | Medium |
| N-H Bending (Scissoring) | 1650 - 1550 | Medium-Strong |
| C-N Stretch | 1350 - 1200 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is a key technique for investigating the electronic transitions within this compound. The absorption of ultraviolet and visible light promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum is characteristic of the molecule's conjugated systems and functional groups.
The UV-Vis absorption spectrum of this compound is primarily determined by its constituent chromophores: the dihydroanthracene moiety and the amine group. The dihydroanthracene system contains two isolated benzene rings, which are expected to exhibit absorption bands characteristic of benzenoid π → π* transitions. These transitions typically occur in the UV region.
The amine group attached at the 9-position acts as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. The nitrogen atom of the amine group possesses a lone pair of non-bonding electrons (n-electrons). This allows for n → σ* and potentially n → π* transitions. The interaction of the nitrogen lone pair with the aromatic π-system can lead to a bathochromic shift (red shift) and a hyperchromic effect (increase in absorption intensity) compared to the unsubstituted 9,10-dihydroanthracene.
The electronic absorption spectrum of this compound is influenced by the polarity of the solvent. youtube.comresearchgate.net Changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the absorption maxima (λmax).
Solvent Effects : In polar solvents, molecules can be stabilized through dipole-dipole interactions or hydrogen bonding. youtube.com For π → π* transitions, the excited state is generally more polar than the ground state, leading to greater stabilization in a polar solvent and a resulting bathochromic (red) shift. youtube.com Conversely, for n → π* transitions, the ground state is more stabilized by hydrogen bonding with polar protic solvents, resulting in a hypsochromic (blue) shift. youtube.com Non-polar solvents are less likely to cause significant shifts and may reveal more of the fine vibrational structure of the absorption bands. youtube.com
Protonation Studies : In acidic media, the amine group of this compound will be protonated to form an ammonium (B1175870) salt (-NH3+). This protonation removes the non-bonding electrons on the nitrogen atom, eliminating the possibility of n → π* transitions. Consequently, the auxochromic effect of the amine group is lost, and a significant hypsochromic shift is expected in the absorption spectrum. The spectrum of the protonated species would more closely resemble that of the unsubstituted 9,10-dihydroanthracene chromophore.
The following table summarizes the expected solvent effects on the electronic transitions of this compound.
| Transition Type | Effect of Increasing Solvent Polarity | Rationale |
|---|---|---|
| π → π | Bathochromic Shift (Red Shift) | The excited state is more polar and is stabilized more than the ground state. youtube.com |
| n → π | Hypsochromic Shift (Blue Shift) | The ground state is stabilized by hydrogen bonding, increasing the energy gap to the excited state. youtube.com |
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation
Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and structural features of a compound. For this compound (C14H13N), the nominal molecular weight is 195 g/mol .
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. longdom.org This technique can distinguish between molecules that have the same nominal mass but different elemental formulas. For this compound, HRMS would be used to confirm the molecular formula C14H13N by measuring its exact mass with high precision. longdom.org
Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern provides a "fingerprint" that helps to identify the compound and its structural components. The fragmentation of the molecular ion of this compound (m/z 195) is expected to proceed through several key pathways, including the loss of the amine group and cleavage of the dihydroanthracene ring system. A plausible fragmentation pathway would be initiated by the loss of ammonia (B1221849) (NH3) or the aminomethyl radical (•CH2NH2), followed by further fragmentation of the tricyclic structure. The fragmentation pattern of the parent compound, 9,10-dihydroanthracene, shows characteristic ions at m/z 180, 179, 178, and 165, which can serve as a reference for the fragmentation of the dihydroanthracene core. nih.gov
The table below outlines potential fragmentation pathways for this compound.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 195 | 179 | NH2• | [C14H13]+ |
| 195 | 178 | NH3 | [C14H12]+• (Anthracene/Phenanthrene ion) |
| 179 | 178 | H• | [C14H12]+• |
| 178 | 152 | C2H2 | [C12H8]+• (Biphenylene ion) |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide detailed information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, the molecular architecture can be inferred from the known structures of related compounds, such as 9,10-dihydroanthracene and its derivatives. wikipedia.orgresearchgate.net
The central six-membered ring of the 9,10-dihydroanthracene framework is not planar and typically adopts a boat conformation. researchgate.net The two flanking benzene rings are planar. The introduction of the amine group at the 9-position is expected to influence the crystal packing through the formation of intermolecular hydrogen bonds. These N-H···N or N-H···π interactions can play a significant role in stabilizing the crystal lattice. The precise geometry and packing arrangement would be definitively determined by a single-crystal X-ray diffraction analysis.
Determination of Unit Cell Parameters and Space Group
No published X-ray crystallography studies for this compound were found. Consequently, the fundamental crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ) and the space group, remain undetermined. This information is critical as it defines the basic repeating unit of the crystal lattice and the symmetry operations that govern the arrangement of molecules within the crystal.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
Analysis of Molecular Conformation and Intermolecular Interactions
In the absence of a crystal structure, a detailed analysis of the molecular conformation of this compound, including specific bond lengths, bond angles, and dihedral angles, cannot be provided. For the parent 9,10-dihydroanthracene, the central ring typically adopts a boat conformation, but the influence of the amine substituent at the 9-position on this conformation is unknown without experimental data.
Similarly, an analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, is not possible. The presence of the amine group would suggest the potential for N-H···N or N-H···π hydrogen bonds, which would significantly influence the crystal packing. The aromatic rings of the anthracene (B1667546) core could also participate in π-π stacking interactions. However, the nature and extent of these interactions in the solid state of this compound have not been experimentally characterized.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Computational Chemistry and Theoretical Investigations of 9,10 Dihydroanthracen 9 Amine
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects.
Conformational Sampling and Free Energy Landscapes
The conformational flexibility of the 9,10-dihydroanthracene (B76342) scaffold is a critical determinant of its chemical and biological properties. Computational studies using empirical force field calculations, such as MM2 and MMPI, have been employed to investigate the conformational preferences of this tricyclic system. acs.orgosti.gov The central six-membered ring is not planar and can adopt distinct conformations.
Early research based on solid-state data indicated a puckered conformation for 9,10-dihydroanthracene, with a significant fold angle of 145° between the planes of the two flanking benzene (B151609) rings. acs.org In solution, it was initially assumed that the molecule exists as rapidly equilibrating boat conformations. acs.org However, molecular mechanics calculations have revealed a more nuanced energy landscape. These calculations indicate that the energy difference between the boat and planar conformations of the central ring is minimal, often less than 0.4 kcal/mol. acs.org This suggests a greater tendency for planarity than previously thought. acs.orgosti.gov
For substituted derivatives like 9,10-Dihydroanthracen-9-amine, the substituent at the 9-position shows a distinct conformational preference. The 9-aminomethyl group, for instance, is preferentially oriented in a pseudoaxial conformation. acs.org This orientation, combined with the inherent puckering of the dihydroanthracene core, results in a defined three-dimensional structure. Ab initio molecular orbital calculations have further refined the geometry, indicating a dihedral (fold) angle of 142.2° for the parent 9,10-dihydroanthracene molecule, confirming its non-planar geometry. rsc.org
| Compound | Parameter | Value | Method | Source |
|---|---|---|---|---|
| 9,10-Dihydroanthracene | Fold Angle | 145° | Solid-State Data | acs.org |
| 9,10-Dihydroanthracene | Fold Angle | 142.2° | ab initio MO (6-31G(d)) | rsc.org |
| 9,10-Dihydroanthracene | Energy Difference (Boat vs. Planar) | < 0.4 kcal/mol | MM2 / MMPI | acs.org |
| 9-Aminomethyl-9,10-dihydroanthracene (B3062311) | 9-Aminomethyl Group Orientation | Pseudoaxial (preferred) | Computational Analysis | acs.org |
Ligand-Receptor Interaction Modeling
Computational modeling has been instrumental in elucidating the potential binding modes of this compound and its derivatives, particularly at the serotonin (B10506) 5-HT2A receptor, where it acts as an antagonist. acs.orgnih.gov These studies utilize techniques like automated ligand docking and molecular dynamics to simulate the interaction between the ligand and the receptor's binding pocket. acs.orgunc.edu
Modeling studies suggest that derivatives of 9-aminomethyl-9,10-dihydroanthracene (AMDA) bind to the 5-HT2A receptor in a manner analogous to sterically demanding antagonists. acs.orgacs.org The tricyclic structure of AMDA is a key feature, with the phenylethylamine skeleton embedded within the rigid ring system being crucial for binding. nih.govebi.ac.uk The presence of the second aromatic ring is considered necessary for optimal receptor affinity. nih.govebi.ac.uk
Receptor modeling and mutagenesis studies have provided further insights into the specificity of these interactions. For example, the failure of an F3406.52L mutation to significantly impact the binding affinity of AMDA is consistent with the computationally proposed binding orientation. acs.org Furthermore, evaluation of ligand-receptor complex models suggests that differences in specific amino acid residues, such as a valine/threonine exchange between the 5-HT2A and D2 receptors, may be the origin of the compound's receptor selectivity. acs.org These computational approaches help rationalize the structure-activity relationships observed experimentally and guide the design of new ligands with improved affinity and selectivity. acs.org
| Finding | Computational Method | Implication | Source |
|---|---|---|---|
| Proposed binding mode is analogous to sterically demanding antagonists. | Automated Ligand Docking, Molecular Dynamics | Explains the antagonist activity of the AMDA scaffold. | acs.orgacs.org |
| The F3406.52L mutation does not adversely affect AMDA affinity. | Receptor Mutagenesis and Modeling | Supports the computationally predicted orientation of AMDA in the binding pocket. | acs.org |
| A Val/Thr exchange between 5-HT2A and D2 receptors is evaluated. | Ligand-Receptor Complex Models | Suggests a molecular basis for the observed receptor selectivity of AMDA. | acs.org |
| The second aromatic ring is essential for optimal affinity. | Structure-Activity Relationship Analysis | Highlights the importance of the complete tricyclic system for receptor binding. | nih.govebi.ac.uk |
Aromaticity and Electronic Delocalization in Dihydroanthracene Systems
The electronic structure of the 9,10-dihydroanthracene core is characterized by the retention of aromaticity in the two flanking benzene rings. wikipedia.org The hydrogenation at the 9- and 10-positions effectively isolates the two phenyl π-systems, preventing the formation of a larger, continuously conjugated 14 π-electron system characteristic of anthracene (B1667546). wikipedia.org This structural modification means that the significant aromatic stabilization energy of the two benzene rings is not compromised.
Reactivity and Reaction Mechanisms of 9,10 Dihydroanthracen 9 Amine
Nucleophilic Reactivity of the Amine Nitrogen
The lone pair of electrons on the nitrogen atom of the primary amine group at the C-9 position makes it a potent nucleophile. This reactivity is central to the synthesis of a wide array of derivatives. Functionalization at this position is also a known strategy for modifying the properties of related compounds, such as reducing the tendency for auto-oxidation in 9-aminoanthracene (B1202694). nih.govacs.org
As a primary amine, 9,10-Dihydroanthracen-9-amine readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. For instance, reaction with acetic anhydride (B1165640) is expected to yield N-(9,10-dihydroanthracen-9-yl)acetamide. This type of reaction is well-documented for the analogous compound, 9-amino-10-phenylanthracene, which is easily converted into its air-stable N-acetyl derivative. arkat-usa.org The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or acetate).
Alkylation of the amine nitrogen can be achieved using alkyl halides. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. Depending on the reaction conditions and stoichiometry, mono-, di-, or even tri-alkylation can occur, leading to the formation of secondary, tertiary, or quaternary ammonium (B1175870) salts, respectively.
| Reaction Type | Reagent Example | Product Class | Reaction Conditions |
| Acylation | Acetyl Chloride | Amide | Aprotic solvent, often with a base |
| Acylation | Acetic Anhydride | Amide | Mild heating or at room temperature |
| Alkylation | Methyl Iodide | Secondary Amine | Polar solvent |
| Alkylation | Benzyl Bromide | Secondary Amine | Base catalyst may be used |
The primary amine of this compound reacts with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. libretexts.org This reversible, acid-catalyzed reaction is a cornerstone of amine chemistry. youtube.comlibretexts.org
The mechanism initiates with the nucleophilic attack of the amine on the carbonyl carbon, forming a zwitterionic intermediate that quickly undergoes proton transfer to yield a neutral hemiaminal (or carbinolamine). libretexts.org Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of a carbon-nitrogen double bond, yielding the final imine product. youtube.com The reaction is typically driven to completion by removing the water formed, for example, by azeotropic distillation.
| Carbonyl Reactant | Product Type | General Structure |
| Aldehyde (R-CHO) | Aldimine | C₁₄H₁₂-N=CHR |
| Ketone (R-CO-R') | Ketimine | C₁₄H₁₂-N=CRR' |
| Benzaldehyde | N-Benzylidene Imine | C₁₄H₁₂-N=CHPh |
| Acetone | N-Isopropylidene Imine | C₁₄H₁₂-N=C(CH₃)₂ |
Electrophilic Aromatic Substitution on the Dihydroanthracene Ring System
In this compound, the central ring is saturated, meaning electrophilic aromatic substitution (EAS) occurs on the two outer benzene (B151609) rings. The outcome of these reactions is governed by the electronic influence of the dihydroanthracene core and the C-9 substituent, as well as significant steric factors.
Unlike anthracene (B1667546), where electrophilic attack preferentially occurs at the highly reactive 9 and 10 positions quora.comstudy.com, these sites are unavailable in the dihydroanthracene system. Substitution must instead occur at the 1, 2, 3, 4, 5, 6, 7, or 8 positions. The non-planar, puckered nature of the central dihydro ring creates considerable steric hindrance, particularly at the positions closest to the bridgehead carbons (peri-positions: 4, 5, 8, and 1). Therefore, electrophiles are more likely to attack the less hindered 2, 3, 6, and 7 positions. This is supported by related studies, such as the nitration of 9,10-dihydrophenanthrene, which yields primarily the 2-nitro and 4-nitro derivatives, demonstrating that substitution occurs on the outer rings. researchgate.net
The amine group at the C-9 position is aliphatic and not in direct conjugation with the aromatic π-systems. Its electronic influence on the rings is therefore primarily inductive. The electronegative nitrogen atom exerts a weak electron-withdrawing inductive effect, which slightly deactivates the aromatic rings compared to an unsubstituted dihydroanthracene.
Crucially, most electrophilic aromatic substitution reactions (such as nitration, halogenation, and Friedel-Crafts reactions) are performed under acidic conditions. wikipedia.org In the presence of acid, the basic amine group is protonated to form an ammonium ion (-NH₃⁺). The positively charged ammonium group is a powerful electron-withdrawing group, exerting a strong deactivating effect on the aromatic rings and making electrophilic substitution significantly more difficult.
Oxidation and Reduction Pathways
The dihydroanthracene core is a reduced form of anthracene, making it susceptible to oxidation, which restores the fully aromatic system. wikipedia.org Conversely, the benzene rings are relatively resistant to reduction.
The oxidation of 9,10-dihydroanthracene (B76342) can proceed to form anthracene and subsequently anthraquinone (B42736). nih.govresearchgate.net A visible-light-triggered photo-oxidation of 9,10-dihydroanthracene by molecular oxygen has been shown to produce anthraquinone in high yield. nih.gov The reaction is believed to be initiated by the photoexcited dihydroanthracene, which activates oxygen to a superoxide (B77818) anion radical. nih.gov For this compound, the oxidation pathway is expected to be similar, with the initial step being the dehydrogenation of the central ring to yield 9-aminoanthracene. This intermediate is known to be susceptible to auto-oxidation, which proceeds through an anthraquinone monoimine intermediate to ultimately form anthraquinone. nih.govacs.org Enzymatic oxidation of the dihydroanthracene core is also possible, leading to dihydroxylated products on the terminal rings. nih.gov
The 9,10-dihydroanthracene framework is thermodynamically stable due to the presence of two intact benzene rings. Further reduction of these aromatic rings requires potent reducing conditions, such as those used in the Birch reduction (dissolving metal in liquid ammonia (B1221849) with an alcohol). masterorganicchemistry.comstackexchange.com The Birch reduction of anthracene itself yields 9,10-dihydroanthracene, indicating the stability of this product under these conditions. masterorganicchemistry.comechemi.com Therefore, reducing the terminal rings of this compound to form cyclohexadiene derivatives would likely require similar or more forcing dissolving metal reduction conditions.
Redox Potentials and Electrochemical Behavior
Specific electrochemical data for this compound is not extensively documented in publicly available literature. However, the electrochemical behavior can be inferred by examining related structures, such as 9,10-dihydroanthracene and substituted anthraquinones. The dihydroanthracene moiety can undergo oxidation to the more stable aromatic anthracene system. The presence of the electron-donating amine group at a benzylic position is expected to lower the oxidation potential compared to the parent 9,10-dihydroanthracene.
The electrochemical reduction of the oxidized counterpart, 9,10-anthraquinone, has been studied in detail. In aprotic media like acetonitrile, it typically undergoes two successive one-electron reductions to form the radical anion (AQ•−) and then the dianion (AQ2−) nih.gov. The potentials of these reductions are sensitive to the presence of proton donors or hydrogen-bond donors, which can stabilize the reduced species nih.gov. While these are reduction potentials of the oxidized quinone form, they provide insight into the electronic properties of the core structure.
For analogous bridged 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivatives, cyclic voltammetry studies have been reported, revealing their redox-active nature rsc.org. The electrochemical properties are a key feature of such strained, redox-active cyclophanes rsc.org. This suggests that the dihydroanthracene core is readily amenable to electrochemical investigation.
| Compound/System | Redox Process | Key Findings |
| 9,10-Anthraquinone (AQ) | Electrochemical Reduction | Two one-electron reductions to AQ•− and AQ2−; potentials are shifted by hydrogen-bonding and proton-donating additives nih.gov. |
| Bridged 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene | Cyclic Voltammetry | Reported to be redox-active cyclophanes rsc.org. |
Oxidative Coupling Reactions
The 9,10-dihydroanthracene framework is susceptible to oxidative dehydrogenation to form the corresponding aromatic anthracene. This transformation is a common reaction pathway. For instance, 9,10-dihydroanthracene can be efficiently aromatized using molecular oxygen in the presence of catalysts like ruthenium porphyrin complexes researchgate.net. The addition of an acid can accelerate this process researchgate.net. A metal-free system using 2,3-dichloro-5,6-dicyano-benzoquinone (DDQ) and sodium nitrite (B80452) with dioxygen has also been shown to be highly effective for the oxidative dehydrogenation of 9,10-dihydroanthracene researchgate.net.
While direct oxidative coupling of this compound to form dimeric or polymeric structures through the amine or the dihydroanthracene core is not explicitly detailed, related reactions of similar compounds provide insights into potential pathways. For example, rhodium-catalyzed oxidative coupling reactions have been used to synthesize substituted anthracenes from arylboronic acids and internal alkynes beilstein-journals.orgbeilstein-journals.org. Furthermore, the oxidative benzannulation of N-adamantyl-1-naphthylamines with internal alkynes, also catalyzed by rhodium, yields substituted anthracenes beilstein-journals.orgbeilstein-journals.org. These examples highlight the utility of transition metal-catalyzed oxidative C-H activation and coupling in building complex aromatic systems from precursors that can be conceptually related to this compound.
Photochemical Reactivity and Excited State Dynamics
The photochemical behavior of this compound is influenced by the chromophoric dihydroanthracene system and the reactive amine group.
Photoinduced Cyclization and Rearrangement Reactions
Specific studies on the photoinduced cyclization and rearrangement of this compound are limited. However, the photochemistry of the closely related 9-aminoanthracene (the oxidized, aromatic form) has been investigated. Under UV irradiation (365 nm), 9-aminoanthracene undergoes dimerization much faster than photo-oxidation nih.govnih.govacs.orgresearchgate.net. This photodimerization is a characteristic reaction of many anthracene derivatives.
In a broader context, intramolecular photocyclization is a known reaction for various anthracene derivatives. For instance, oxidative photocyclization of 1,3-distyrylbenzene derivatives can lead to dibenzoanthracene derivatives beilstein-journals.org. The photochemistry of 9-nitro-substituted anthracenes involves a rearrangement of the nitro group to a nitrite, which then decomposes to radicals that can lead to further products researchgate.net. This indicates a propensity for photo-induced rearrangements within the anthracene framework.
The photolysis of some anthracene-containing derivatives in the presence of air can proceed through an endoperoxide intermediate, which can then decompose fu-berlin.de.
Role of Biradical Intermediates
Biradical intermediates are frequently invoked in the photochemical reactions of aromatic compounds. In the context of related anthracene systems, the thermal decomposition of anthracene-9,10-endoperoxide is proposed to proceed through the homolytic cleavage of the O-O bond, forming a biradical intermediate that can then rearrange to stable products fu-berlin.de.
The photocycloaddition reactions of enones and N-acylindoles with alkenes are also understood to proceed via triplet 1,4-biradical intermediates iupac.org. The structure, lifetime, and decay pathways of these biradicals determine the reaction's regiochemistry and stereochemistry iupac.org. While not directly studying this compound, these findings support the likelihood that its photochemical reactions, particularly any potential photocycloadditions or rearrangements, would involve the formation and subsequent reaction of biradical species.
Catalytic Transformations Involving this compound
Organocatalytic Applications
There is currently a lack of specific research detailing the use of this compound as an organocatalyst. However, the presence of a chiral center at the C9 position (if the amine is a primary or secondary amine) and the rigid tricyclic framework suggest its potential as a scaffold for designing new organocatalysts. For instance, chiral amines are widely used in organocatalysis to promote a variety of enantioselective transformations.
Role as a Ligand or Precursor in Transition Metal Catalysis
The role of this compound as a direct ligand or precursor in transition metal-catalyzed reactions is a highly specialized area of chemical research. While the broader 9,10-dihydroanthracene scaffold has been utilized in the formation of various metal complexes, specific data on the coordination chemistry and catalytic applications of the 9-amino substituted variant are not extensively documented in publicly available literature.
Research has more frequently explored derivatives of the 9,10-dihydroanthracene skeleton. For instance, N-phenylsuccinimides and corresponding pyrrolidines that incorporate the 9,10-dihydroanthracenyl framework have been investigated for their ability to coordinate with ruthenium moieties. rsc.org In these cases, the focus is often on the π-coordination of the aromatic rings of the dihydroanthracene structure rather than direct coordination through a nitrogen-containing functional group at the 9-position.
The catalytic activity involving the 9,10-dihydroanthracene core itself, such as its hydrocracking on zeolite catalysts, has been a subject of study to understand the fundamental reaction mechanisms of polyaromatic hydrocarbons. aminer.org Additionally, the synthesis of anthracene derivatives is often achieved through reactions catalyzed by transition metals, highlighting the interaction between the anthracene scaffold and metallic centers. nih.gov
While the direct application of this compound as a ligand in catalysis remains a niche field, the study of related structures suggests the potential for the dihydroanthracene framework to participate in metal coordination. The specific influence of the 9-amino group on the electronic and steric properties of the molecule as a ligand is an area that warrants further investigation to fully elucidate its potential in transition metal catalysis.
Due to the limited specific research on this compound in this context, detailed data tables on its catalytic performance or the characterization of its transition metal complexes are not available in the reviewed literature.
Advanced Academic Applications and Functional Materials Derived from 9,10 Dihydroanthracen 9 Amine
Supramolecular Chemistry and Host-Guest Systems
The non-planar, butterfly-like conformation of the 9,10-dihydroanthracene (B76342) scaffold, coupled with the hydrogen-bonding capability of the 9-amino group, positions 9,10-dihydroanthracen-9-amine as a versatile component in the construction of complex supramolecular architectures.
The self-assembly of 9-anthracene carboxylic acid on silver surfaces has been observed to form diverse ordered phases, including belt and kagome structures, demonstrating the intricate interplay of hydrogen bonding, van der Waals forces, and molecule-substrate interactions in directing the formation of supramolecular nanostructures. mdpi.com It is anticipated that the amino group of this compound would similarly guide the formation of predictable and functional self-assembled monolayers and bulk materials.
The defined three-dimensional structure of this compound makes it a promising candidate for the design of host molecules in molecular recognition and sensing systems. The V-shaped cleft of the dihydroanthracene unit can act as a binding pocket for guest molecules, while the amino group can be functionalized to introduce specific recognition sites.
Derivatives of anthracene (B1667546) have been successfully employed as fluorescent chemosensors for the detection of various analytes, including metal ions and nucleotides. acs.orgacs.orgmdpi.comnih.gov These sensors often operate on principles such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the binding of an analyte modulates the fluorescence output of the anthracene core. acs.org Given that the fluorescence of anthracene is sensitive to its local environment, it is plausible that derivatives of this compound could be developed into highly selective and sensitive fluorescent probes. For example, an anthracene carboxamide-based probe has been developed for the detection of mitochondrial hypochlorite. mdpi.com
Furthermore, bent anthracene dimers have been utilized as building blocks for supramolecular capsules that can encapsulate guest molecules, demonstrating the utility of the curved polyaromatic framework in host-guest chemistry. acs.org The rigid structure of this compound could be similarly exploited to create tailored molecular containers.
Building Blocks in Polymer Science and Macromolecular Architectures
The presence of a reactive primary amine allows this compound to be incorporated into polymeric structures, imparting the unique properties of the dihydroanthracene core to the resulting macromolecule.
This compound can serve as a diamine monomer, or be derivatized to a diamine, for condensation polymerization with monomers such as dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively. Aromatic polyimides are known for their exceptional thermal stability and mechanical properties. nasa.govdtic.mil The incorporation of the bulky, non-planar 9,10-dihydroanthracene unit into the polymer backbone would likely disrupt chain packing, potentially leading to enhanced solubility and processability of the resulting polymers, a common strategy to overcome the intractability of many rigid-rod aromatic polymers. mdpi.commdpi.com For example, polyimides derived from diaminoanthraquinones have demonstrated excellent thermal stability. nasa.govdtic.mil
Moreover, the amine functionality allows for its use in polymer modification, where it can be grafted onto existing polymer chains to introduce the dihydroanthracene moiety and its associated photophysical properties.
Aromatic diamines are frequently used as cross-linking agents to create robust polymer networks with enhanced thermal and mechanical stability. mdpi.commdpi.comnih.gov this compound, or its derivatives, could be employed to cross-link epoxy resins or other thermosetting polymers. The rigid and bulky nature of the dihydroanthracene core would act as a rigid junction point in the polymer network, potentially leading to materials with high glass transition temperatures and improved dimensional stability. The cross-linking density can be controlled to tailor the mechanical properties of the final material. scilit.com
Precursors for Organic Electronic and Optoelectronic Materials
The anthracene core is a well-known chromophore and has been extensively studied for its applications in organic electronics. The dihydroanthracene moiety, while having a different electronic structure from fully aromatic anthracene, still retains interesting photophysical properties that can be exploited.
Derivatives of anthracene are widely investigated as hole-transporting materials in perovskite solar cells and organic light-emitting diodes (OLEDs) due to their suitable energy levels and efficient charge transport capabilities. nih.govrsc.orgmdpi.comacs.org The amino group on this compound can be readily modified to tune the electronic properties and attach other functional groups to optimize its performance as a hole-transporting material. Anthracene-based conjugated polymers have shown ambipolar charge transport, indicating their potential in a wide range of organic electronic devices. researchgate.net
Charge Transport Layers and Charge Transfer Complexes
Derivatives of the 9,10-dihydroanthracene skeleton have been instrumental in the development of materials with significant charge-transfer properties. A notable class of these materials is based on 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene (TTFAQ), which serves as a potent electron donor. By functionalizing this core structure, researchers have synthesized sophisticated donor-π-acceptor diads. rsc.orgresearchgate.net
In these systems, the TTFAQ unit is chemically linked to an electron-accepting moiety, such as 2,4,5,7-tetranitrofluorene. The resulting molecules exhibit strong intramolecular charge transfer, evidenced by the appearance of a distinct charge-transfer band in their UV-Vis spectra. rsc.orgresearchgate.net Cyclic voltammetry studies of these TTFAQ derivatives show the characteristic quasi-reversible two-electron oxidation wave associated with the donor core. The potential of this oxidation wave can be tuned by the nature of the attached acceptor group; strong electron-withdrawing groups raise the oxidation potential. rsc.orgresearchgate.net
Furthermore, conjugated dimers of TTFAQ have been synthesized, which show two distinct two-electron oxidation waves. rsc.orgresearchgate.net This behavior indicates a significant electronic interaction between the two TTFAQ units, where the formation of a dication on one unit influences the oxidation potential of the second unit. rsc.orgresearchgate.net Such molecules are crucial for understanding charge transport mechanisms and designing molecular wires and switches.
Table 1: Electrochemical Properties of a Fused bis(TTFAQ) Derivative
| Compound | Oxidation Event | Potential (ΔEox) | Description |
|---|---|---|---|
| Fused bis(TTFAQ) Dimer 23 | 1st Oxidation (2e-) | - | Sequential formation of 232+ |
Data sourced from spectroelectrochemical studies. rsc.orgresearchgate.net
Fluorescent Emitters and Probes (focus on mechanism of emission)
The anthracene core is renowned for its fluorescent properties, making its derivatives, including those of 9,10-dihydroanthracene, highly suitable for applications as emitters and probes. nih.govbeilstein-journals.org The mechanism of emission is rooted in the π-conjugated system of the anthracene structure. Upon absorption of photons, electrons are promoted to an excited singlet state, and their subsequent relaxation to the ground state results in the emission of fluorescent light.
A key challenge in designing fluorescent materials is preventing self-quenching, which occurs when molecules in the solid state form close π–π intermolecular interactions. nih.gov The non-planar, three-dimensional structure of 9,10-dihydroanthracene derivatives is advantageous in this regard. Introducing bulky substituents at the 9- and 10-positions disrupts intermolecular packing, suppresses fluorescence self-quenching, and can prevent photodimerization, a common degradation pathway for acenes. nih.govbeilstein-journals.org
The emission properties are also highly sensitive to the molecular environment. For the related compound 9-aminoanthracene (B1202694) (9AA), the green fluorescence is maintained more effectively under acidic conditions. acs.orgnih.gov This is because an equilibrium is established between the neutral amine (9AA) and its protonated form, the 9-anthrylammonium salt (9AAH+). The formation of the salt slows the rate of auto-oxidation to the non-fluorescent anthraquinone (B42736) monoimine, thereby preserving the emission. acs.orgnih.gov The fluorescence of anthracene derivatives can also be diminished by oxidation, which disrupts the conjugated π-system responsible for the emission. acs.orgnih.gov
Table 2: Photophysical Properties of a 9,10-Disubstituted Anthracene Derivative
| Compound | Max. Absorption (λabs) | Max. Emission (λem) | Stokes Shift | Photoluminescence Quantum Yield (PLQY) |
|---|
Data highlights the deep-blue fluorescence and high efficiency achieved by substitution at the 9,10-positions. nih.govbeilstein-journals.org
Chemical Biology Applications and Molecular Probes
The rigid tricyclic structure of this compound provides an excellent scaffold for designing molecules that can interact with biological systems with high specificity.
Development of Ligands for Biological Receptors
A significant application in chemical biology has been the development of ligands for G-protein coupled receptors (GPCRs). A close derivative, 9-Aminomethyl-9,10-dihydroanthracene (B3062311) (AMDA), has been identified as a potent and selective antagonist for the serotonin (B10506) 5-HT2A receptor. wikipedia.org This compound and its analogs have been used as structural probes to explore the steric tolerance and geometry of the ligand-binding pocket of the 5-HT2A and histamine (B1213489) H1 receptors. nih.govresearchgate.net
Synthesis and radioligand binding studies of various AMDA analogs have been conducted to establish structure-affinity relationships. nih.gov For instance, expanding the tricyclic ring system by annulation or introducing substituents can significantly impact binding affinity and selectivity. One analog, (7,12-dihydrotetraphene-3-methoxy-12-yl)methanamine, demonstrated a high affinity for the 5-HT2A receptor while showing over 100-fold selectivity against the H1 receptor. nih.govresearchgate.net These studies are crucial for developing more selective therapeutic agents and for refining homology models of receptor binding sites in the absence of high-resolution crystal structures. nih.gov
Table 3: Binding Affinities (Ki) of AMDA Analogs at Serotonin and Histamine Receptors
| Compound | 5-HT2A Receptor Ki (nM) | H1 Receptor Ki (nM) | Selectivity (H1/5-HT2A) |
|---|---|---|---|
| AMDA | - | - | - |
| (7,12-dihydrotetraphene-12-yl)methanamine / (6,11-dihydrotetracene-11-yl)methanamine (75:25 mixture) | 10 | - | - |
Data from radioligand binding assays. nih.govresearchgate.net
Synthesis of Labeled Reagents for Biomolecule Studies
The inherent fluorescence of the anthracene core makes its derivatives suitable for use as labeled reagents in biomolecule studies. The related compound 9-aminoanthracene (9AA) has been successfully employed as a bioimaging reagent to stain organic compounds, proteins, and tissues. acs.orgnih.gov
The process involves spraying a solution of the fluorescent amine onto a sample, such as proteins spotted on a microscope slide. acs.orgnih.gov The compound adheres to the biomolecules, and its green fluorescence allows for their visualization under a microscope. The stability of the fluorescence is a key factor; as noted previously, the presence of acidic functional groups within the biomolecules or the surrounding medium can help preserve the fluorescence by slowing oxidation. acs.org This simple staining method demonstrates the potential for developing this compound-based probes for various bioimaging applications, leveraging their ability to emit light upon binding to or interacting with biological structures. acs.orgnih.govnih.gov
Future Directions and Emerging Research Avenues for 9,10 Dihydroanthracen 9 Amine
Development of Stereoselective and Enantioselective Synthetic Routes
The development of synthetic routes to produce specific stereoisomers of 9,10-dihydroanthracen-9-amine and its derivatives is a burgeoning area of research. The ability to control the three-dimensional arrangement of atoms is crucial for applications in pharmaceuticals, materials science, and catalysis.
Future efforts in this domain are likely to concentrate on the use of chiral auxiliaries and asymmetric catalysis . Chiral auxiliaries, which are enantiomerically pure compounds that can be temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction, have been successfully employed in the asymmetric synthesis of other complex molecules. The application of this methodology to the synthesis of this compound derivatives could provide access to a wide range of enantiopure compounds.
Furthermore, the development of enantioselective catalytic methods represents a more elegant and atom-economical approach. This could involve the use of chiral transition metal catalysts or organocatalysts to induce asymmetry in the formation of the dihydroanthracene core or in the introduction of the amine functionality. For instance, palladium-catalyzed asymmetric intramolecular Friedel-Crafts-type reactions have shown promise in the synthesis of chiral 9,10-dihydrophenanthrenes and could potentially be adapted for the synthesis of chiral 9,10-dihydroanthracene (B76342) derivatives. nih.govnih.gov
A key challenge in this area will be the development of catalysts and reaction conditions that provide high levels of stereocontrol (both diastereoselectivity and enantioselectivity) for a broad range of substrates. The insights gained from these studies will not only provide access to novel chiral building blocks but will also contribute to a deeper understanding of the principles of asymmetric synthesis.
Exploration of Novel Catalytic Systems Utilizing Dihydroanthracene Amine Scaffolds
The rigid tricyclic framework of this compound makes it an attractive scaffold for the design of novel ligands and catalysts. The amine functional group provides a convenient handle for modification and for coordination to metal centers.
Future research is expected to explore the use of this compound derivatives as ligands in transition metal catalysis . The steric bulk and electronic properties of the dihydroanthracene scaffold can be systematically tuned by introducing substituents on the aromatic rings. This tunability could allow for the development of catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations. For example, anthracene (B1667546) derivatives containing amine functionalities have been investigated as stabilizers for palladium nanoparticles in cross-coupling reactions, suggesting the potential for dihydroanthracene amine scaffolds in nanoparticle catalysis. researchgate.net
Moreover, the development of organocatalysts based on the this compound scaffold is a promising avenue. The inherent chirality of appropriately substituted derivatives could be exploited to create catalysts for asymmetric reactions. The defined spatial arrangement of the amine and the aromatic framework could create a chiral pocket that effectively controls the approach of reactants, leading to high enantioselectivity.
The design and synthesis of a library of dihydroanthracene amine-based ligands and organocatalysts, followed by their screening in a range of catalytic reactions, will be a key strategy in this area. This approach, combined with mechanistic studies, will facilitate the discovery of novel and efficient catalytic systems.
Integration with Machine Learning and AI for Predictive Chemistry and Material Design
The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), is set to revolutionize the discovery and design of new molecules and materials. For this compound, these technologies offer powerful new approaches to accelerate research and development.
Predictive modeling of reaction outcomes is a key area where ML can have a significant impact. By training algorithms on existing datasets of chemical reactions, it is possible to develop models that can predict the success, yield, and even stereoselectivity of new synthetic routes to this compound derivatives. bohrium.comnih.gov This can significantly reduce the number of trial-and-error experiments required, saving time and resources. Machine learning models have been successfully used to predict the enantioselectivity of reactions, which will be invaluable in the development of the stereoselective synthetic routes discussed in section 7.1. chimia.chresearchgate.net
Furthermore, AI and ML can be employed in the de novo design of novel materials based on the this compound scaffold. Generative models can explore vast chemical spaces to identify new derivatives with desired properties, such as specific electronic or optical characteristics for applications in organic electronics. By combining computational screening with experimental validation, the material discovery process can be greatly accelerated.
The development of accurate and robust ML models will require the generation of high-quality, curated datasets. Collaborative efforts to share and standardize experimental data will be crucial for the success of these computational approaches.
Investigation of Bio-Inspired Systems and Bioconjugation Strategies
Nature often provides inspiration for the design of functional molecules and materials. The principles of molecular recognition and self-assembly observed in biological systems can be applied to the development of novel systems based on this compound.
Bio-inspired catalysts , which mimic the active sites of enzymes, are a promising area of research. beilstein-journals.orgresearchgate.net The dihydroanthracene amine scaffold could serve as a rigid framework to position catalytic groups in a precise orientation, similar to how a protein scaffold supports the active site of an enzyme. This could lead to the development of highly selective and efficient catalysts for a range of chemical transformations. The exploration of self-assembling systems, where dihydroanthracene amine derivatives functionalized with recognition motifs form well-defined supramolecular structures with catalytic activity, is a particularly exciting direction. nih.gov
Bioconjugation , the covalent attachment of molecules to biomolecules such as proteins or nucleic acids, offers a strategy to impart new functionalities to these biological entities. nih.gov this compound, with its reactive amine handle, is well-suited for bioconjugation. For instance, its attachment to targeting ligands could enable the development of drug delivery systems. Anthracene derivatives have been explored for their potential in creating bioconjugates for therapeutic and imaging applications. rsc.orgnih.gov Future research could focus on developing bioconjugation strategies for this compound and exploring the applications of the resulting bioconjugates in areas such as targeted therapy and diagnostics.
Advanced Spectroscopic Probing of Reaction Intermediates and Transient Species
A detailed understanding of reaction mechanisms is essential for the rational design of new synthetic methods and catalysts. Advanced spectroscopic techniques provide powerful tools to probe the intricate details of chemical reactions, including the identification and characterization of short-lived intermediates and transient species.
For reactions involving this compound, in-situ spectroscopic methods such as time-resolved NMR, UV-Vis, and fluorescence spectroscopy can provide real-time information about the concentrations of reactants, intermediates, and products. This data is invaluable for elucidating reaction pathways and kinetics. Spectroscopic studies have been instrumental in understanding the mechanism of other amination reactions, and similar approaches can be applied to reactions involving this compound. nih.gov
The study of transient species , such as radical ions or excited states, is another important frontier. Techniques like transient absorption spectroscopy and electron paramagnetic resonance (EPR) spectroscopy can be used to detect and characterize these highly reactive species. Understanding the role of transient intermediates in the formation and reactivity of this compound can lead to the development of novel photochemical or electrochemical synthetic methods. Mechanistic studies on related C-H amination reactions have highlighted the importance of understanding the electronic structure of intermediates. researchgate.net
The combination of advanced spectroscopic techniques with computational modeling will provide a powerful synergistic approach to unraveling the complex reaction mechanisms involving this compound, paving the way for the development of more efficient and selective chemical processes.
Q & A
Basic Research Questions
Q. What are the optimized methods for synthesizing 9,10-Dihydroanthracen-9-amine with high purity?
- Methodology : Reduction of anthracene derivatives using catalytic hydrogenation or metal-based reductants (e.g., Na/NH₃) is a common approach. For example, 9,10-dihydroanthracene derivatives can be synthesized via Birch reduction under controlled conditions (temperature: −78°C to 0°C; solvent: THF or liquid NH₃) . Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (toluene) ensures high purity.
- Key Considerations : Monitor reaction progress using TLC or GC-MS. Avoid over-reduction, which may lead to fully saturated byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Structural Analysis :
- X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., C–C bond lengths in the dihydroanthracene core average 1.40–1.42 Å) .
- ¹H/¹³C NMR : Aromatic protons appear as singlet/multiplet signals (δ 6.8–7.5 ppm), while amine protons show broad peaks (δ 2.5–3.5 ppm) .
- UV-Vis : Absorbance maxima at ~350–400 nm indicate π→π* transitions in the conjugated system .
- Data Table :
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.8 (NH), δ 7.1–7.3 (aromatic) | |
| XRD | C–C bond length: 1.41 Å |
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation :
- Use fume hoods and PPE (gloves, goggles, lab coats) to avoid inhalation/skin contact.
- Store in sealed containers under inert gas (N₂/Ar) to prevent oxidation .
- Dispose of waste via certified hazardous waste contractors .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound derivatives?
- Methodology :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to assess frontier molecular orbitals (HOMO-LUMO gaps). Lower gaps (~3.5 eV) correlate with higher electrophilic reactivity .
- Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. DMSO) on reaction pathways .
- Case Study : Substituents at the 9-position (e.g., Br, F) increase electrophilicity, favoring nucleophilic aromatic substitution (k = 1.2×10⁻³ s⁻¹ in DMF) .
Q. What strategies resolve contradictions in reaction yield data for derivatives synthesized under varying conditions?
- Root Cause Analysis :
- Controlled Experiments : Compare yields across solvents (polar vs. nonpolar), temperatures, and catalysts. For example, Pd/C (5% wt.) in ethanol yields 85% product vs. 60% with Raney Ni .
- Statistical Tools : Apply ANOVA to identify significant variables (e.g., temperature contributes 70% variance in yield).
- Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd/C | Ethanol | 25 | 85 | |
| Raney Ni | THF | 50 | 60 |
Q. How do steric and electronic effects influence the regioselectivity of functionalization reactions?
- Mechanistic Insights :
- Steric Effects : Bulky substituents at the 10-position hinder electrophilic attack at the 9-position (e.g., bromination favors 2-position in 9,10-diphenyl derivatives) .
- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) deactivate the aromatic ring, directing reactions to meta positions .
- Experimental Validation : Use Hammett plots to correlate substituent σ values with reaction rates (R² > 0.9 for nitration reactions) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for this compound derivatives?
- Possible Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
